molecular formula C16H17N3O4S B2753142 N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034536-83-7

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2753142
CAS No.: 2034536-83-7
M. Wt: 347.39
InChI Key: DMADDCDDRNSVEO-UHFFFAOYSA-N
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Description

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is an intriguing compound with a complex structure that combines several interesting chemical functionalities This compound can be broken down into several significant parts including a thiopyran, an oxadiazole, and a benzo-dioxole moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and imidazoles, have been found to have diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Similar compounds like thiazoles and imidazoles have been reported to interact with various biological targets to exert their effects . The thiazole ring, for instance, is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity and boiling point, can influence its pharmacokinetic properties .

Result of Action

Similar compounds have demonstrated significant anticonvulsant activity in the pentylenetetrazole model . Compounds 4a and 4n showed protection in the 6-Hz psychomotor seizure model .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of the Oxadiazole Ring: : Starting with a hydrazide and carboxylic acid, the oxadiazole ring is usually formed via a cyclization reaction. This reaction often requires dehydrating agents such as thionyl chloride or phosphorous oxychloride under reflux conditions.

  • Integration of the Thiopyran Ring: : The tetrahydro-2H-thiopyran is typically synthesized separately and then coupled with the oxadiazole intermediate. This may involve nucleophilic substitution or addition reactions, typically under mild conditions to preserve the integrity of both rings.

  • Final Assembly with the Benzo[d][1,3]dioxole-5-carboxamide: : The final step usually involves the attachment of the oxadiazole-thiopyran moiety to the benzo[d][1,3]dioxole-5-carboxamide. This often employs amide coupling reagents such as EDCI or HATU in the presence of a base like DIPEA to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the synthesis might employ similar steps but with optimizations for large-scale production. Continuous flow reactors, for instance, can help control reaction parameters more precisely, improving yields and reducing impurities. Catalysts may be used to expedite reaction times and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidation reactions, especially at the thiopyran ring, forming sulfoxides or sulfones. Reduction reactions can revert these oxidations or reduce nitro groups to amines if present in derivatives.

  • Substitution Reactions: : The benzodioxole moiety may undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Coupling Reagents: : EDCI, HATU.

Major Products

  • Sulfoxides and Sulfones: : From oxidation reactions.

  • Functionalized Benzodioxoles: : From substitution reactions on the aromatic ring.

Scientific Research Applications

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a range of scientific research applications across various fields:

Chemistry

  • Organic Synthesis: : As an intermediate in the synthesis of complex organic molecules.

  • Catalysis: : Potential use as a ligand in metal-catalyzed reactions.

Biology

  • Enzyme Inhibition Studies: : Potential inhibitor of specific enzymes due to its structural similarity to biologically active molecules.

Medicine

  • Pharmaceutical Research: : Possible applications in drug development, particularly for targeting enzymes or receptors involved in disease pathways.

Industry

  • Material Science: : May be used in the development of new materials with unique properties due to its structural components.

Comparison with Similar Compounds

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can be compared to other compounds with similar structural motifs:

Similar Compounds

  • Benzodioxole Derivatives: : Share the benzodioxole moiety, important in pharmacology and material science.

  • Oxadiazole Derivatives: : Known for their antimicrobial and anti-inflammatory properties.

  • Thiopyran Compounds: : Explored for their potential biological activities.

Uniqueness

This compound stands out due to the combination of these three moieties, providing a unique set of chemical and biological properties not found in other compounds. This hybrid structure may lead to synergistic effects in its applications.

Properties

IUPAC Name

N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-16(11-1-2-12-13(7-11)22-9-21-12)17-8-14-18-15(19-23-14)10-3-5-24-6-4-10/h1-2,7,10H,3-6,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMADDCDDRNSVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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